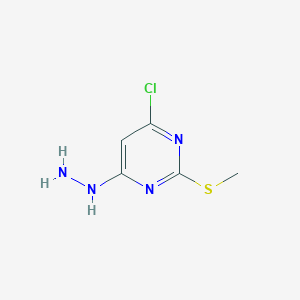

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAZWEMERMKRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363307 | |

| Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-24-0 | |

| Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, a heterocyclic intermediate of significant value in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into a detailed, field-proven synthesis protocol with mechanistic insights, and illuminate its reactivity and strategic application as a versatile scaffold for the synthesis of pharmacologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent building block in their discovery pipelines.

Introduction: The Primacy of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an integral component of nucleobases in DNA and RNA, its derivatives are fundamental to biological processes.[1] This inherent biocompatibility and versatile chemical nature have led to the development of a vast array of pyrimidine-containing drugs with applications spanning oncology, anti-infectives, immunology, and neurology.[1][2]

Within this critical class of compounds, this compound (CAS No: 89280-24-0) emerges as a particularly strategic intermediate. Its trifunctional nature—featuring a reactive chloro group, a nucleophilic hydrazinyl moiety, and a methylsulfanyl group—offers a rich platform for sequential, regioselective modifications. This allows for the systematic construction of complex molecular architectures, making it an invaluable tool for building libraries of potential drug candidates and optimizing lead compounds.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₄S | PubChem[3] |

| Molecular Weight | 190.66 g/mol | PubChem[3] |

| IUPAC Name | (6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | PubChem[3] |

| CAS Number | 89280-24-0 | PubChem[3] |

| XLogP3 | 1.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Polar Surface Area | 89.1 Ų | PubChem[3] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | BLD Pharm[4] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the selective nucleophilic aromatic substitution (SₙAr) on a dichlorinated pyrimidine precursor.

Retrosynthetic Approach and Mechanistic Rationale

The synthesis logically begins with 4,6-dichloro-2-(methylsulfanyl)pyrimidine. The core chemical challenge is to achieve monosubstitution with hydrazine, replacing only one of the two chlorine atoms. The two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, the reaction relies on controlling the stoichiometry of the nucleophile (hydrazine) to favor the monosubstituted product. The reaction proceeds via a classic SₙAr mechanism, where the highly nucleophilic hydrazine attacks one of the electron-deficient pyrimidine carbons, forming a negatively charged Meisenheimer intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring. By using one equivalent of hydrazine hydrate at controlled temperatures, the formation of the di-substituted byproduct is minimized.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar pyrimidine substitutions.[5][6]

Materials:

-

4,6-dichloro-2-(methylsulfanyl)pyrimidine

-

Hydrazine hydrate (~64% solution)

-

Methanol

-

Deionized Water

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in methanol (approx. 10 mL per gram of starting material).

-

Temperature Control: Cool the resulting solution to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the reaction's exothermicity and enhance selectivity.

-

Nucleophile Addition: Add hydrazine hydrate (1.0-1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, a precipitate of the product will have formed. The crude product is isolated by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold deionized water and a small amount of cold methanol to remove unreacted hydrazine and other water-soluble impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The product is typically of sufficient purity for subsequent steps without further purification.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.

Core Reactivity Profile

-

The Hydrazinyl Group: This moiety is a potent nucleophile and a precursor to the hydrazone functionality, which is widely used in drug design to form stable linkages and interact with biological targets.[7] It readily condenses with aldehydes and ketones to form hydrazones. Furthermore, it can participate in cyclization reactions to form various nitrogen-containing heterocycles like pyrazoles or triazoles.

-

The Chloro Group: The chlorine atom at the C4 position remains susceptible to a second SₙAr reaction. This allows for the introduction of a wide variety of substituents, most commonly amines, which is a key step in the synthesis of many kinase inhibitors that feature a 2,4-diaminopyrimidine core.[7][8] The substitution can be performed with primary or secondary amines, often under thermal or microwave-assisted conditions.

-

The Methylsulfanyl Group: While less reactive than the chloro group, the methylsulfanyl (or methylthio) group can be oxidized to the corresponding sulfoxide or sulfone. This oxidation significantly alters the electronic properties of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[9]

Strategic Application: A Scaffold for Potent Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2][7] this compound is an ideal starting point for such molecules. A common synthetic strategy involves:

-

Step A: Reaction of the hydrazinyl group to form a hydrazone or another heterocyclic system, introducing a key pharmacophoric element.

-

Step B: Nucleophilic substitution of the C4-chloro group with a carefully selected amine to install the second part of the molecule, which often interacts with solvent-exposed regions of the kinase.

This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Derivatization Pathways Diagram

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H7ClN4S | CID 1484546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89280-24-0|4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Physicochemical properties of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Introduction: A Versatile Heterocyclic Building Block

This compound is a multifunctional heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of immense interest in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active agents, including antiviral and anticancer therapeutics.[1] The subject molecule, identified by CAS Number 89280-24-0, is distinguished by three key functional groups strategically positioned on the pyrimidine ring: a reactive hydrazinyl moiety, a displaceable chloro atom, and a methylsulfanyl group.[2][3]

This unique combination of functionalities makes it a highly valuable and versatile intermediate for the synthesis of more complex molecular architectures. The hydrazinyl group serves as a potent nucleophile and a precursor for forming hydrazones and other heterocyclic systems.[1] The chlorine atom acts as a leaving group, susceptible to nucleophilic substitution, enabling the introduction of various substituents at the C4 position. The methylsulfanyl group can also be modified, for instance, through oxidation to sulfoxides or sulfones, further expanding its synthetic utility.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who seek to understand its chemical behavior, characterize it analytically, and leverage its synthetic potential. The narrative emphasizes the rationale behind analytical methodologies and the interpretation of physicochemical data, grounding theoretical knowledge in practical application.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | PubChem[2] |

| CAS Number | 89280-24-0 | BLD Pharm, ChemicalBook[4][3] |

| Molecular Formula | C₅H₇ClN₄S | PubChem[2] |

| Molecular Weight | 190.66 g/mol | PubChem[2] |

| Canonical SMILES | CSC1=NC(=CC(=N1)Cl)NN | PubChem[2] |

| InChIKey | MIAZWEMERMKRCU-UHFFFAOYSA-N | PubChem[2] |

The structural arrangement of these atoms dictates the molecule's chemical properties and reactivity.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below are primarily computed or predicted values, which provide a strong starting point for experimental design.

| Property | Value | Significance & Interpretation | Source |

| Exact Mass | 190.0079951 Da | Crucial for high-resolution mass spectrometry (HRMS) analysis to confirm elemental composition. | PubChem[2] |

| XLogP3 | 1.6 | Indicates moderate lipophilicity. This suggests a balance between aqueous and lipid solubility, a key parameter for drug candidates in crossing biological membranes. | PubChem[2] |

| Boiling Point | 313.0 ± 52.0 °C | Predicted value; suggests low volatility under standard conditions. High-temperature operations may lead to decomposition. | ChemicalBook[5] |

| Density | 1.61 ± 0.1 g/cm³ | Predicted value; indicates the compound is denser than water. | ChemicalBook[5] |

| Hydrogen Bond Donors | 2 | The two N-H groups of the hydrazine moiety can donate hydrogen bonds, influencing solubility and intermolecular interactions. | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | The pyrimidine ring nitrogens and the terminal amino group can accept hydrogen bonds, contributing to its interaction profile. | PubChem[2] |

| Rotatable Bond Count | 2 | The C-S and C-N (hydrazine) bonds allow for conformational flexibility, which can be important for binding to biological targets. | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 89.1 Ų | This value suggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules. | PubChem[2] |

Synthesis and Reactivity Insights

Plausible Synthetic Pathway

While specific literature on the synthesis of 89280-24-0 is sparse, a logical and efficient pathway can be inferred from established pyrimidine chemistry. The most probable precursor is 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. The two chlorine atoms on this precursor have different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C6 position in this scaffold. By carefully controlling the reaction conditions (e.g., stoichiometry, temperature), a selective monosubstitution can be achieved using hydrazine.

Caption: Proposed synthetic workflow for the target compound.

This reaction leverages the higher electrophilicity of the C4 position, allowing the hydrazine to displace one chloride ion preferentially. This approach is analogous to the synthesis of similar compounds like 4-hydrazino-6-chloropyrimidine from 4,6-dichloropyrimidine.[6]

Key Reactivity Hubs

The molecule's synthetic versatility stems from its distinct reactive sites, which can be addressed with high selectivity under different chemical conditions.

Caption: Key reactive centers of the molecule and their potential transformations.

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The moderate lipophilicity (XLogP3 = 1.6) makes this compound well-suited for separation on a C18 stationary phase with a standard acetonitrile/water mobile phase.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Elucidation by NMR Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure determination. 1H NMR will confirm the presence and connectivity of protons, while 13C NMR will identify all unique carbon environments.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, NH₂).

-

Expected ¹H NMR Signals (in DMSO-d₆, 300 MHz):

-

~2.5 ppm (singlet, 3H): Protons of the methylsulfanyl (-SCH₃) group.

-

~4.5 ppm (broad singlet, 2H): Protons of the terminal amino (-NH₂) group. These are exchangeable with D₂O.

-

~6.5-7.0 ppm (singlet, 1H): The aromatic proton on the pyrimidine ring (C5-H).

-

~9.0 ppm (broad singlet, 1H): The proton of the secondary amine (-NH-) of the hydrazine linker. This is exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆, 75 MHz):

-

~14 ppm: Methyl carbon (-SCH₃).

-

~100-110 ppm: C5 of the pyrimidine ring.

-

~160-170 ppm (multiple peaks): C2, C4, and C6 of the pyrimidine ring, which are attached to heteroatoms.

-

Molecular Weight Confirmation by Mass Spectrometry

Rationale: Mass spectrometry provides direct confirmation of the molecular weight and, through isotopic patterns, the elemental formula.

Methodology:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

-

Sample Preparation: Infuse a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile directly into the mass spectrometer.

-

Expected Results (Positive Ion Mode):

-

The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 191.01.

-

Isotopic Pattern: A crucial validation step is observing the characteristic isotopic signature of a molecule containing one chlorine atom. There will be two major peaks: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2). This provides high confidence in the presence of chlorine.

-

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure user safety.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a freezer at or below -20°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[4] This prevents degradation from moisture, air oxidation, and photodecomposition.

-

Safety Precautions:

-

Hazard Statements: While specific data is limited, related hydrazine and chlorinated heterocyclic compounds are often associated with hazards such as H301 (Toxic if swallowed) and H318 (Causes serious eye damage).[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

This compound is a chemical intermediate with significant potential, primarily due to its trifunctional nature. The computed physicochemical properties suggest it is a stable, moderately lipophilic molecule with favorable characteristics for synthetic manipulation and potential for good bioavailability in derivative compounds. The distinct reactivity of its chloro, hydrazinyl, and methylsulfanyl groups allows for a wide range of selective chemical modifications. The analytical protocols outlined in this guide provide a robust framework for its characterization, ensuring quality control and structural verification. For researchers in medicinal chemistry and materials science, this compound represents a valuable and versatile platform for the development of novel molecular entities.

References

-

PubChem. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydrazino-6-chloropyrimidine. Available from: [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | C5H7ClN4S | CID 1484546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-hydrazino-2-(methylthio)pyrimidine | 89280-24-0 [chemicalbook.com]

- 4. 89280-24-0|4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-6-hydrazino-2-(methylthio)pyrimidine CAS#: 89280-24-0 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

The Synthetic Versatility of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: A Technical Guide to its Reactivity with Electrophiles

Abstract

This technical guide provides an in-depth exploration of the reactivity of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of multiple reactive sites—a nucleophilic hydrazinyl group, an electrophilic pyrimidine core, and a displaceable chloro substituent—renders this molecule a valuable precursor for the synthesis of a diverse array of fused and substituted heterocyclic systems. This document outlines the chemoselective reactions of this pyrimidine derivative with various classes of electrophiles, including aldehydes, ketones, β-dicarbonyl compounds, and acyl chlorides. Detailed mechanistic insights, field-proven experimental protocols, and comprehensive characterization data are provided to empower researchers in leveraging the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a core component of nucleobases in DNA and RNA. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical and biological properties, making substituted pyrimidines highly sought-after intermediates in drug development programs.

This compound is a trifunctionalized pyrimidine that serves as a powerful synthon for the construction of more complex heterocyclic frameworks.[2] Its utility stems from the differential reactivity of its functional groups:

-

The Hydrazinyl Group (-NHNH₂): A potent nucleophile, readily reacting with a variety of electrophiles to form hydrazones, pyrazoles, and other nitrogen-containing heterocycles.

-

The Chloro Group (-Cl): A good leaving group, susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functionalities at the C4 position.

-

The 2-(Methylsulfanyl) Group (-SCH₃): While generally less reactive than the chloro group, it can be displaced by strong nucleophiles under forcing conditions and can also be oxidized to a more reactive sulfonyl group.

This guide will systematically dissect the reactivity of this versatile molecule with key classes of electrophiles, providing a practical framework for its application in synthetic organic chemistry.

Reaction with Carbonyl Compounds: Formation of Hydrazones

The reaction of the hydrazinyl moiety of this compound with aldehydes and ketones provides a straightforward route to the corresponding hydrazones. This condensation reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone product.

Caption: General workflow for hydrazone formation.

Experimental Protocol: Synthesis of 4-Chloro-6-(2-benzylidenehydrazinyl)-2-(methylsulfanyl)pyrimidine

Objective: To synthesize the hydrazone derivative from this compound and benzaldehyde.

Materials:

-

This compound (1.0 mmol)

-

Benzaldehyde (1.05 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add benzaldehyde to the solution, followed by the catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to afford the pure hydrazone.

Characterization Data for a Representative Hydrazone

| Compound | Molecular Formula | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |

| 4-Chloro-6-(2-(4-methoxybenzylidene)hydrazinyl)-2-(methylsulfanyl)pyrimidine | C₁₃H₁₃ClN₄OS | ~85-90 | 210-212 | ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, OCH₃), 6.95 (d, 2H), 7.60 (d, 2H), 8.10 (s, 1H, CH=N), 11.50 (s, 1H, NH). |

Cyclocondensation with β-Dicarbonyl Compounds: Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, is a powerful method for the construction of the pyrazolo[3,4-d]pyrimidine scaffold.[1][3][4] This fused heterocyclic system is a purine isostere and is prevalent in a wide range of biologically active molecules.[5][6]

Mechanistic Considerations

The reaction proceeds through an initial condensation of the hydrazinyl group with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the endocyclic nitrogen of the pyrimidine ring or the other nitrogen of the hydrazine moiety on the remaining carbonyl group, leading to the formation of the pyrazole ring. Subsequent dehydration yields the aromatic pyrazolo[3,4-d]pyrimidine.

Caption: Pathway to pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivative

Objective: To synthesize a pyrazolo[3,4-d]pyrimidine derivative from this compound and ethyl acetoacetate.

Materials:

-

This compound (1.0 mmol)

-

Ethyl acetoacetate (1.1 mmol)

-

Glacial Acetic Acid (15 mL)

Procedure:

-

A mixture of this compound and ethyl acetoacetate in glacial acetic acid is heated at reflux for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Scope of β-Dicarbonyl Compounds

| β-Dicarbonyl Compound | Expected Product | Typical Reaction Conditions |

| Ethyl acetoacetate | 3-Methyl-pyrazolo[3,4-d]pyrimidin-4-one derivative | Reflux in acetic acid |

| Diethyl malonate | Pyrazolo[3,4-d]pyrimidine-3,4-dione derivative | Reflux in ethanol with a base |

| Acetylacetone | 3,5-Dimethyl-pyrazolo[3,4-d]pyrimidine derivative | Reflux in ethanol |

Acylation Reactions: Synthesis of Hydrazides

The hydrazinyl group of this compound can be readily acylated using acylating agents such as acyl chlorides and acid anhydrides to form the corresponding hydrazides. This reaction provides a means to introduce a wide variety of functional groups onto the hydrazine moiety.

General Reaction and Chemoselectivity

Acylation typically occurs at the terminal nitrogen of the hydrazinyl group due to its higher nucleophilicity. Under standard acylation conditions, the reaction is generally chemoselective for the hydrazinyl group over the chloro substituent at the C4 position. However, under forcing conditions or with highly reactive acylating agents, competing reactions at the pyrimidine ring nitrogens or substitution of the chloro group may be observed.

Caption: General acylation reaction scheme.

Experimental Protocol: Synthesis of N'-(6-chloro-2-(methylsulfanyl)pyrimidin-4-yl)benzohydrazide

Objective: To synthesize the benzoyl hydrazide derivative.

Materials:

-

This compound (1.0 mmol)

-

Benzoyl chloride (1.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (DCM) (20 mL)

Procedure:

-

Dissolve this compound in dry DCM in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Add a solution of benzoyl chloride in DCM dropwise to the reaction mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nucleophilic Aromatic Substitution of the Chloro Group

The chloro substituent at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Chemoselectivity Considerations

In reactions involving nucleophiles that can also react with the hydrazinyl group, the chemoselectivity is dependent on the reaction conditions and the nature of the nucleophile. For instance, with primary and secondary amines, substitution of the chloro group is often the predominant reaction, especially at elevated temperatures.[7]

Conclusion

This compound has proven to be a highly versatile and valuable building block in synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, leading to the synthesis of diverse heterocyclic scaffolds with significant biological potential. This guide has provided a comprehensive overview of its reactivity with key electrophiles, offering detailed mechanistic insights and practical experimental protocols. By understanding and harnessing the chemoselective reactivity of this molecule, researchers can continue to explore and develop novel therapeutic agents and functional materials.

References

-

Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: [Link])

-

Synthesis of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones. (URL: [Link])

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (URL: [Link])

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (URL: [Link])

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (URL: [Link])

-

This compound | C5H7ClN4S. PubChem. (URL: [Link])

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (URL: [Link])

-

This compound | CAS 89280-24-0. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. (URL: [Link])

-

Interaction of methyl (2-methylsulfanyl-6-phenyl-4- thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate. (URL: [Link])

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (URL: [Link])

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (URL: [Link])

-

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S. PubChem. (URL: [Link])

-

Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... (URL: [Link])

-

Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][4]benzoxazine and Evaluation of Their Antiviral Activity. (URL: [Link])

-

4-Chloro-6-methanesulfonylpyrimidine | C5H5ClN2O2S. PubChem. (URL: [Link])

-

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2). PubChem. (URL: [Link])

-

4,6-Dichloro-2-(methylthio)pyrimidine - Optional[ATR-IR] - Spectrum. SpectraBase. (URL: [Link])

Sources

- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C5H7ClN4S | CID 1484546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide for Advanced Heterocyclic Synthesis: Leveraging 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine as a Core Synthon

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, a highly versatile and powerful synthon for the construction of diverse heterocyclic frameworks. Pyrimidine derivatives are integral to medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] This document moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the synthon's reactivity. We will dissect the strategic value of its distinct functional groups—the binucleophilic hydrazine, the electrophilic carbon bearing a chloro leaving group, and the modifiable methylsulfanyl moiety. For researchers, scientists, and drug development professionals, this guide offers field-proven protocols, explains the causality behind experimental choices, and illustrates pathways to synthesize valuable pyrazole, triazole, and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

The Strategic Value of the Synthon

The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is an electron-rich aromatic heterocycle that is a cornerstone of life as a component of DNA and RNA.[1] Its synthetic accessibility and the ability of its nitrogen atoms to form crucial hydrogen bonds have established it as a privileged structure in medicinal chemistry.[1][3] Pyrimidine-based drugs have found widespread therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][4][5]

Dissecting the Synthon: A Convergence of Reactivity

The power of this compound (CAS: 89280-24-0) lies in its trifunctional nature.[6][7] Each functional group offers a distinct handle for synthetic manipulation, allowing for sequential and regioselective reactions.

-

The Hydrazinyl Group (-NHNH₂): As a potent 1,2-binucleophile, this is the primary site for building new five-membered heterocyclic rings. Its reaction with 1,3-dielectrophiles is a classic and reliable strategy for pyrazole synthesis.[8][9]

-

The Chloro Group (-Cl): Positioned at C4 of the pyrimidine ring, this chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This site is the key to forming fused bicyclic systems via intramolecular cyclization.

-

The Methylsulfanyl Group (-SCH₃): While more stable than the chloro group, the methylsulfanyl moiety offers latent functionality. It can be displaced by strong nucleophiles under specific conditions or oxidized to sulfoxide and sulfone derivatives, thereby modulating the electronic properties and solubility of the final molecule.

This combination allows for a modular approach to complex molecule synthesis, where each part of the synthon can be addressed in a controlled manner.

Synthesis of the Core Synthon

The efficient synthesis of the title synthon is paramount. A robust and scalable method begins with the readily available 2-mercapto-4,6-dihydroxypyrimidine (2-thiouracil). The synthesis follows a logical three-step sequence: methylation, chlorination, and finally, selective hydrazinolysis.

Detailed Experimental Protocol: Synthesis of the Synthon

Causality Statement: This procedure leverages the differential reactivity of the two chlorine atoms in the dichlorinated intermediate. The C4 position is generally more activated towards nucleophilic attack than the C6 position. By controlling the stoichiometry of hydrazine hydrate and maintaining low temperatures, we can achieve selective monosubstitution to favor the desired product.

-

Step 1: Methylation: To a stirred solution of 2-thiouracil in aqueous sodium hydroxide, dimethyl sulfate is added dropwise while maintaining the temperature below 10 °C. The reaction is stirred overnight at room temperature to yield 2-(methylsulfanyl)pyrimidine-4,6-diol.

-

Step 2: Chlorination: The product from Step 1 is treated with excess phosphorus oxychloride (POCl₃) and heated to reflux for 3-4 hours.[10][11] This step is critical as it converts the hydroxyl groups into chlorides, creating the highly reactive intermediate 4,6-dichloro-2-(methylsulfanyl)pyrimidine. The reaction must be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

-

Step 3: Hydrazinolysis: The dichlorinated intermediate is dissolved in ethanol and cooled to 0 °C. One equivalent of hydrazine hydrate, also dissolved in ethanol, is added dropwise over 1 hour.[12] The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress is monitored by TLC. Upon completion, the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound as a solid.[12]

| Step | Reagent | Key Parameter | Purpose |

| 1 | Dimethyl Sulfate | Temp < 10 °C | Selective S-methylation of the thiouracil ring. |

| 2 | Phosphorus Oxychloride | Reflux | Conversion of hydroxyl groups to chloro leaving groups.[10] |

| 3 | Hydrazine Hydrate | 0 °C to RT, 1 eq. | Selective nucleophilic substitution at the C4 position.[12] |

Application I: Synthesis of Substituted Pyrazoles

The most direct application of the synthon is the construction of 1-substituted pyrazoles through condensation of the hydrazinyl group with a 1,3-dielectrophile, such as a β-diketone. This is a variation of the classic Knorr pyrazole synthesis.[9][13]

Field-Proven Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-chloro-2-(methylsulfanyl)pyrimidine

Causality Statement: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the condensation and subsequent dehydrative cyclization. The reaction is typically self-catalyzing but a catalytic amount of acid (e.g., acetic acid) can be added to accelerate the initial condensation step.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Reagent Addition: Add acetylacetone (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours.[10] The reaction can be monitored by TLC until the starting material is consumed.

-

Workup and Purification: Allow the mixture to cool to room temperature. The product often precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold ethanol, and dried. If necessary, the crude product can be recrystallized from ethanol to achieve high purity.

Application II: A Gateway to Fused Pyrazolo[1,5-a]pyrimidines

The true synthetic power of this synthon is realized in its ability to form fused heterocyclic systems. This is achieved through a domino reaction sequence: the initial formation of the pyrazole ring is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the pyrazole ring nitrogen attacks the electrophilic C4 of the pyrimidine ring, displacing the chloride.

Mechanistic Rationale and Workflow

The process can often be performed in a single pot. The initial pyrazole formation is conducted as described in Section 3. Following this, the addition of a suitable base is the critical step that initiates the intramolecular cyclization.

Causality Statement: A non-nucleophilic base like potassium carbonate or sodium hydride is chosen to deprotonate the N-H of the newly formed pyrazole ring. This deprotonation significantly increases the nucleophilicity of the nitrogen, enabling it to attack the electron-deficient pyrimidine ring and displace the chloride ion in an irreversible cyclization step. The choice of a high-boiling point solvent like DMF or DMSO facilitates the higher temperature required for the SNAr reaction.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of high-value heterocyclic compounds. Its pre-installed, differentially reactive functional groups enable chemists to build molecular complexity in a controlled and predictable manner. The protocols and mechanistic insights provided in this guide demonstrate its utility in synthesizing both monocyclic pyrazoles and medicinally relevant fused pyrazolo[1,5-a]pyrimidine scaffolds.[3][8] As the demand for novel therapeutic agents continues to grow, the intelligent application of such powerful synthons will remain a cornerstone of modern drug discovery and development.

References

- Vertex AI Search Result 1. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.

- Vertex AI Search Result 2. Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).

- Vertex AI Search Result 3. Pyrazole synthesis - Organic Chemistry Portal.

- Vertex AI Search Result 4. Synthesis of 4-hydrazino-6-chloropyrimidine - PrepChem.com.

- Vertex AI Search Result 5. Examples of pyrimidine derivatives with applications in medicinal and materials science.

- Vertex AI Search Result 6. 194 recent advances in the synthesis of new pyrazole derivatives.

- Vertex AI Search Result 7. This compound | C5H7ClN4S - PubChem.

- Vertex AI Search Result 8. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.

- Vertex AI Search Result 9. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central.

- Vertex AI Search Result 10. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents.

- Vertex AI Search Result 11. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC.

- Vertex AI Search Result 12. 4-Chloro-6-hydrazinopyrimidine 5767-35-1 wiki - Guidechem.

- Vertex AI Search Result 13. 89280-24-0|4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine|BLD Pharm.

- Vertex AI Search Result 14. Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Vertex AI Search Result 15. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Vertex AI Search Result 16. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed.

- Vertex AI Search Result 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- Vertex AI Search Result 18. Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.

- Vertex AI Search Result 19. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC.

- Vertex AI Search Result 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.

- Vertex AI Search Result 21. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed.

- Vertex AI Search Result 22. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed.

- Vertex AI Search Result 23. This compound | CAS 89280-24-0.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H7ClN4S | CID 1484546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 89280-24-0|4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 8. societachimica.it [societachimica.it]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. heteroletters.org [heteroletters.org]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic bioactive compounds.[1][2] This guide focuses on a specific, highly versatile subclass: derivatives of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine. This core structure presents two key reactive sites—the C4-chloro group and the C6-hydrazinyl moiety—making it an exceptional starting point for the synthesis of diverse chemical libraries. We will explore the synthesis of this scaffold, its derivatization pathways, and the significant biological activities exhibited by its analogues, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] This document provides field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships (SAR) to empower researchers in the rational design of novel therapeutic agents.

The Strategic Importance of the Pyrimidine Scaffold

The Pyrimidine Core: A Foundation for Drug Discovery

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[2] This fundamental structure is integral to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[5][6] This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine ring as a foundational scaffold for developing therapeutic agents that can effectively interact with biological systems.[6][7] Its derivatives are known to possess a vast range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[8][9]

The Hydrazinyl and Hydrazone Moiety: A Driver of Bioactivity

The hydrazinyl (-NHNH₂) group and its corresponding hydrazone derivatives (-NHN=CR₁R₂) are crucial functional groups that confer significant biological activity to organic molecules.[10][11] Hydrazones are formed by the condensation reaction of a hydrazine with an aldehyde or ketone.[12] This linkage introduces a unique electronic and structural character, enabling molecules to participate in various biological interactions. The literature extensively documents hydrazones as possessing potent antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties, making them a key focus in drug development.[10][11][13][14]

The this compound Scaffold: A Versatile Synthetic Intermediate

The subject of this guide, this compound, is a strategically designed synthetic building block.[15] Its key features are:

-

A Reactive Chloro Group: The chlorine atom at the C4 position is a good leaving group, susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols) to explore chemical diversity.

-

A Nucleophilic Hydrazinyl Group: The hydrazinyl moiety at C6 is a potent nucleophile, readily reacting with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.[16] This provides a simple and efficient method for library synthesis.

-

A Modulating Methylsulfanyl Group: The methylsulfanyl (-SCH₃) group at C2 influences the electronic properties of the pyrimidine ring and can be a site for further modification if desired (e.g., oxidation to sulfoxide or sulfone).

These features make the core scaffold an ideal starting point for creating large libraries of compounds for high-throughput screening and lead optimization.

Synthesis and Derivatization Strategy

The power of the this compound scaffold lies in its synthetic accessibility and the straightforward derivatization pathways it enables.

Synthesis of the Core Scaffold

The synthesis of hydrazinylpyrimidines typically involves the reaction of a di-chlorinated pyrimidine precursor with hydrazine hydrate.[17][18] The differential reactivity of the chloro groups often allows for selective substitution.

Caption: General synthetic scheme for the core scaffold.

Key Derivatization Pathways

The two primary reactive handles on the core scaffold allow for orthogonal chemical modifications, enabling the rapid generation of a diverse library of compounds.

Caption: Key derivatization pathways from the core scaffold.

Key Biological Activities and Mechanisms of Action

Derivatives from this scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Substituted pyrimidines are a well-established class of anticancer agents.[1][5][6] Many function by inhibiting protein kinases, which are enzymes that regulate cell growth, proliferation, and survival, and are often dysregulated in cancer.[3] Indazole-pyrimidine hybrids, for instance, have shown potent cytotoxic activity against breast (MCF-7), lung (A549), and colon (Caco2) cancer cell lines.[19] The mechanism often involves the blockade of signaling pathways critical for tumor progression, such as those mediated by EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor).[19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 5. sciensage.info [sciensage.info]

- 6. ijcrt.org [ijcrt.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jddtonline.info [jddtonline.info]

- 13. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C5H7ClN4S | CID 1484546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]

- 17. prepchem.com [prepchem.com]

- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Within this broad class, 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine emerges as a highly versatile and reactive intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic hydrazine moiety, and a modifiable methylsulfanyl group—renders it an ideal starting point for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility and therapeutic potential of this compound, with a primary focus on its role in the construction of pyrazolo[3,4-d]pyrimidine scaffolds, a class of purine isosteres renowned for their potent and selective inhibition of various protein kinases implicated in oncology. We will dissect the key synthetic transformations, provide detailed experimental protocols for representative reactions, and discuss the structure-activity relationships of the resulting bioactive molecules.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of nucleobases and a wide array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore for targeting various biological macromolecules. The introduction of a hydrazine group at the 6-position and a chlorine atom at the 4-position of the 2-(methylsulfanyl)pyrimidine core creates a molecule primed for cyclocondensation reactions, offering a direct and efficient route to fused heterocyclic systems.[2] The pyrazolo[3,4-d]pyrimidine system, a bioisostere of purine, has garnered significant attention due to its demonstrated efficacy as an anticancer, antibacterial, and antitumor agent.[1][3]

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₄S | PubChem[4] |

| Molecular Weight | 190.66 g/mol | PubChem[4] |

| CAS Number | 89280-24-0 | PubChem[4] |

| Appearance | White to off-white crystalline powder | --- |

| SMILES | CSC1=NC(=CC(=N1)Cl)NN | PubChem[4] |

| IUPAC Name | (6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | PubChem[4] |

Synthetic Pathways and Key Transformations

The primary synthetic application of this compound lies in its conversion to the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a one-carbon electrophile, such as formic acid or triethyl orthoformate.

Cyclocondensation to form the Pyrazolo[3,4-d]pyrimidine Core

The hydrazine moiety of the starting material readily reacts with single-carbon synthons to form the pyrazole ring fused to the pyrimidine core. This transformation is pivotal as it establishes the foundational structure for a vast array of potential drug candidates.

Diagram: General Synthetic Pathway

Caption: Core synthetic route from the starting pyrimidine to bioactive kinase inhibitors.

Experimental Protocol: Synthesis of 4-Chloro-2-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a representative cyclization reaction to form the core pyrazolo[3,4-d]pyrimidine structure.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A solution of this compound (1.0 eq) in formic acid (10 vol) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.

Applications in Kinase Inhibitor Development

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms in the pyrazole and pyrimidine rings mimic the adenine core of ATP, allowing these molecules to competitively inhibit the kinase's ATP-binding site. The 2-(methylsulfanyl) and 4-chloro positions of the synthesized intermediate serve as strategic handles for introducing further diversity and optimizing potency and selectivity.

Targeting Src Kinase in Glioblastoma

Src, a non-receptor tyrosine kinase, is frequently hyperactivated in various cancers, including glioblastoma.[5] Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent Src inhibitors.[5][6]

Diagram: Kinase Inhibition Mechanism

Caption: Competitive inhibition of a kinase by a pyrazolo[3,4-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold is guided by understanding the structure-activity relationships.

| Position of Substitution | Impact on Activity | Rationale |

| N1 of Pyrazole Ring | Potency and Selectivity | Substitution with various aryl or alkyl groups can modulate interactions with the hydrophobic pocket of the kinase active site. |

| C4 of Pyrimidine Ring | Potency and Solubility | Substitution of the chlorine atom with different amine-containing moieties can introduce additional hydrogen bond interactions and improve physicochemical properties. |

| C6 of Pyrimidine Ring | Potency and Selectivity | The 6-position can be functionalized to interact with the solvent-exposed region of the kinase, influencing selectivity and pharmacokinetic properties. |

Representative Bioactive Compounds

A number of pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant biological activity. For instance, compounds bearing a 4-amino substitution have shown inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] Furthermore, derivatives of this scaffold have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[8]

Future Perspectives and Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to efficiently generate the pyrazolo[3,4-d]pyrimidine scaffold provides a direct entry into a class of compounds with proven therapeutic potential, particularly in the realm of oncology. The continued exploration of this scaffold, facilitated by the reactivity of the starting pyrimidine, will undoubtedly lead to the discovery of novel and highly selective kinase inhibitors. The modular nature of the synthesis allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets. As our understanding of the kinome and its role in disease deepens, the strategic application of intermediates like this compound will remain a critical component of modern drug discovery efforts.

References

-

Caravatti, G., et al. (2001). The pyrazolo[3,4-d]pyrimidine heterocyclic system is known to be a bioisoster of purine. Acta Crystallographica Section E, E65(Pt 11), o1720-o1721. Available at: [Link]

-

Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. Available at: [Link]

-

Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals (Basel), 16(7), 998. Available at: [Link]

-

Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. ResearchGate. Available at: [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(23), 14665-14685. Available at: [Link]

-

El-Sayed, T. M., et al. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(10), 3935-3942. Available at: [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Medicinal Chemistry, 15(2), 437-455. Available at: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org. Available at: [Link]

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4994. Available at: [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(23), 7179. Available at: [Link]

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-955. Available at: [Link]

-

The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. (2020). Cancers (Basel), 12(11), 3169. Available at: [Link]

-

4-Chloro-6-methanesulfonylpyrimidine. PubChem. Available at: [Link]

Sources

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H7ClN4S | CID 1484546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. The inherent reactivity of its constituent functional groups—a chloropyrimidine core, a hydrazinyl moiety, and a methylsulfanyl group—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in the principles of organic chemistry and supported by data from analogous structures. We will delve into the likely degradation pathways, including hydrolysis, oxidation, and photodegradation, and provide field-proven protocols for storage, handling, and stability assessment to empower researchers in their drug discovery and development endeavors.

Introduction: Chemical Profile and Significance

This compound (CAS No: 89280-24-0) is a trifunctionalized pyrimidine derivative.[1] Its utility in synthetic organic chemistry stems from the differential reactivity of its functional groups, which allows for sequential and site-selective modifications. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, and the presence of the chloro, hydrazinyl, and methylsulfanyl groups offers versatile handles for constructing more complex molecular architectures.[2] However, this inherent reactivity also renders the molecule susceptible to various degradation pathways, making stringent storage and handling protocols paramount.

Understanding the Pillars of Instability: A Functional Group Analysis

The stability of this compound is intrinsically linked to the chemical properties of its three key functional groups. A mechanistic understanding of their individual and collective reactivity provides the rationale for the recommended storage and handling procedures.

The Chloropyrimidine Core: Susceptibility to Nucleophilic Substitution

The chlorine atom attached to the electron-deficient pyrimidine ring is a good leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr). The primary nucleophile of concern in a laboratory or storage environment is water, leading to hydrolytic degradation.

-

Mechanism of Hydrolysis: The lone pair of electrons on a water molecule can attack the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate, to ultimately displace the chloride ion and form the corresponding 4-hydroxypyrimidine derivative. This reaction is often catalyzed by acidic or basic conditions.

The Hydrazinyl Moiety: A Target for Oxidation

The hydrazinyl group (-NHNH2) is a strong reducing agent and is readily oxidized. This oxidation can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.

-

Oxidative Degradation: The oxidation of hydrazines can proceed through various pathways, potentially leading to the formation of diimide, which can further decompose to nitrogen gas and other products. This process can be complex and may result in a mixture of degradation products, compromising the purity of the starting material. The oxidation of hydrazine and its derivatives is known to be catalyzed by metal ions, highlighting the importance of using high-purity solvents and avoiding contact with metallic spatulas or containers where possible.[4]

The Methylsulfanyl Group: Potential for Oxidation

The methylsulfanyl (-SCH3) group, a thioether, is also susceptible to oxidation.

-

Oxidative Degradation: Oxidation of the sulfur atom can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. These oxidized derivatives will have different physical and chemical properties, and their presence as impurities can complicate subsequent synthetic steps or biological assays. The degradation of sulfur-containing pyrimidines is a known pathway that can impact the stability of related pharmaceutical compounds.[5]

Recommended Storage and Handling Protocols

Based on the chemical sensitivities outlined above, a multi-faceted approach to the storage and handling of this compound is essential to maintain its purity and integrity.

Core Storage Directives

The following conditions are recommended for the long-term storage of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C in a freezer | Reduces the rate of all potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation. |

| Light | Protection from light (amber vial) | Pyrimidine derivatives can be susceptible to photodegradation. Storing in the dark prevents light-induced decomposition pathways. |

| Container | Tightly sealed container | Prevents the ingress of moisture and air from the surrounding environment. |

Experimental Workflow for Handling

The following step-by-step protocol should be followed when handling this compound in a laboratory setting:

-

Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Dispensing: Use clean, dry, non-metallic spatulas (e.g., PTFE-coated or ceramic) for dispensing to avoid potential catalytic degradation by metal ions.

-

Solvent Selection: If preparing solutions, use anhydrous solvents to minimize hydrolytic degradation. Freshly opened or properly stored anhydrous solvents are recommended.

-

Purging: After dispensing the desired amount, purge the headspace of the container with an inert gas before tightly resealing.

-

Short-term Storage of Solutions: If solutions are to be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light. The stability of the compound in various solvents should be experimentally determined if it is to be stored in solution for an extended period.

Visual Workflow for Optimal Storage and Handling

Caption: A workflow diagram illustrating the best practices for the storage and handling of this compound.

Stability Indicating Studies: A Framework for Assessment

To ensure the quality of this compound, particularly in a drug development context, it is crucial to perform stability-indicating studies. A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[7] The insights gained from these studies help in understanding the degradation pathways and in developing analytical methods that can resolve the parent compound from its degradants.

The following table outlines a typical forced degradation study protocol for a compound like this compound, with a focus on a reverse-phase high-performance liquid chromatography (RP-HPLC) method for analysis.

| Stress Condition | Proposed Method | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess susceptibility to acid-catalyzed hydrolysis of the chloro group. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | To evaluate stability towards base-catalyzed hydrolysis. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | To investigate oxidative degradation of the hydrazinyl and methylsulfanyl groups. |

| Thermal Degradation | Solid state at 80°C for 48 hours | To determine the thermal stability of the compound in its solid form. |

| Photostability | Expose solid and solution to UV (254 nm) and visible light | To assess light-induced degradation. |

Analytical Methodology

A robust RP-HPLC method is the cornerstone of a stability-indicating assay. The following provides a template for developing such a method.

Experimental Protocol: RP-HPLC Method Development

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the parent peak from any degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can provide information about the peak purity. A suitable wavelength for detection should be determined by acquiring the UV spectrum of the compound (e.g., 254 nm).[6]

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]

Characterization of Degradation Products

For a comprehensive understanding of the stability profile, any significant degradation products should be identified and characterized. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[8] By comparing the mass spectra of the degradation products with that of the parent compound, it is often possible to deduce the structural modifications that have occurred.

Conclusion: A Proactive Approach to Ensuring Compound Integrity